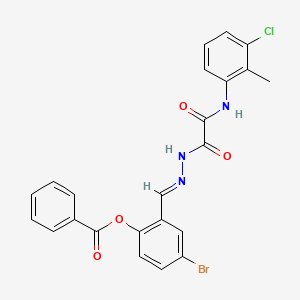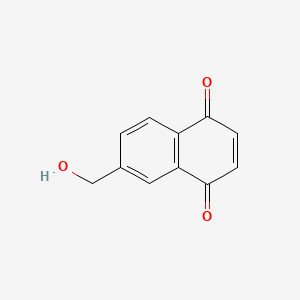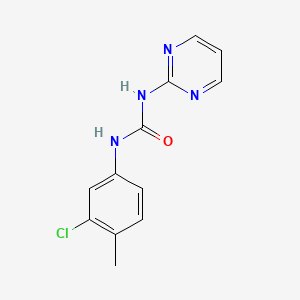
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with three methyl groups and a dicyanovinyl group, which contributes to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole typically involves the reaction of 3,4,5-trimethylpyrrole with a dicyanovinylating agent under controlled conditions. One common method includes the use of malononitrile and an appropriate base to facilitate the formation of the dicyanovinyl group. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and stringent quality control measures ensures the production of this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the dicyanovinyl group.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with hydrogenated dicyanovinyl groups.
Substitution: Substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole involves its interaction with molecular targets through various pathways:
Intramolecular Charge Transfer (ICT): The compound exhibits ICT, which is crucial for its fluorescence properties.
Twisted Intramolecular Charge Transfer (TICT): This mechanism contributes to the compound’s ability to act as a molecular rotor, affecting its fluorescence in different environments.
Isomerization: The compound can undergo isomerization, which plays a role in its photophysical behavior.
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole can be compared with other similar compounds, such as:
1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
9-(2,2-Dicyanovinyl)julolidine: Known for its use as a fluorescent molecular rotor, similar to this compound, but with a different core structure.
2,2-Dicyanovinyl-end-capped oligothiophenes: Used in organic solar cells, showcasing the versatility of the dicyanovinyl group in different chemical contexts.
These comparisons highlight the unique properties of this compound, particularly its potential in fluorescence-based applications and its distinct reactivity profile.
Eigenschaften
CAS-Nummer |
59435-04-0 |
|---|---|
Molekularformel |
C11H11N3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H11N3/c1-7-8(2)11(14-9(7)3)4-10(5-12)6-13/h4,14H,1-3H3 |
InChI-Schlüssel |
VRFLMOWAOIAOOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C)C=C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)




![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)



![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
